4-(1H-benzimidazol-2-yl)phenol

Acetylcholinesterase Alzheimer's Disease Enzyme Inhibition

Select 4-(1H-benzimidazol-2-yl)phenol for its unique para-phenolic topology that delivers distinct hydrogen-bonding geometry and oxidation potential versus ortho-hydroxy isomers, directly impacting radical scavenging efficacy and enzyme inhibition selectivity. With a rotatable bond count of 1 and dual H-bond donors/acceptors, this building block enables flexible derivatization for carbonic anhydrase inhibitors, Cu(II) coordination complexes, and acetylcholinesterase (AChE) inhibitor development (baseline IC50 = 17.33 µM). Do not substitute with generic 2-phenylbenzimidazole or ortho-hydroxy analogs—these variations produce non-reproducible biochemical results and failed syntheses.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 6504-13-8
Cat. No. B1298088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzimidazol-2-yl)phenol
CAS6504-13-8
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O
InChIInChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15)
InChIKeyREOGMBVECOGANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Benzimidazol-2-yl)phenol (CAS 6504-13-8) Technical Baseline and Core Specifications for Scientific Procurement


4-(1H-Benzimidazol-2-yl)phenol is a heterocyclic building block featuring a benzimidazole core fused with a para-phenolic substituent (molecular weight 210.23 g/mol, calculated LogP 2.9) [1]. This compound is a precursor to diverse bioactive molecules, including carbonic anhydrase inhibitors and metal coordination complexes, with established roles in acetylcholinesterase inhibition and antioxidant research [2][3]. Its utility in medicinal chemistry stems from the presence of dual hydrogen bond donors/acceptors and a rotatable bond count of 1, enabling flexible derivatization [1].

Why Generic Benzimidazole Substitution Fails: Key Structural Determinants of 4-(1H-Benzimidazol-2-yl)phenol Performance


Simple benzimidazole analogs like 2-phenylbenzimidazole or 2-(1H-benzimidazol-2-yl)phenol exhibit significantly different activity profiles due to variations in substitution pattern and electronic effects [1]. The para-phenolic moiety in 4-(1H-benzimidazol-2-yl)phenol provides a distinct hydrogen-bonding topology and oxidation potential compared to its ortho-hydroxy isomer, directly impacting radical scavenging capacity and enzyme inhibition selectivity [1][2]. Generic replacement without accounting for these structural nuances leads to non-reproducible results in biochemical assays and failed derivatization in synthetic applications [3].

Quantitative Differentiation Evidence for 4-(1H-Benzimidazol-2-yl)phenol (CAS 6504-13-8) vs. Structural Analogs


Acetylcholinesterase (AChE) Inhibition: 4-(1H-Benzimidazol-2-yl)phenol vs. Advanced Benzimidazole-Diol Derivatives

4-(1H-Benzimidazol-2-yl)phenol demonstrates direct acetylcholinesterase (AChE) inhibition with an IC50 of 17.33 µM at pH 8.0 and 20°C, establishing its baseline activity as a benzimidazole pharmacophore [1]. While more advanced 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivatives achieve stronger inhibition (IC50 80–90 nM) via additional hydroxyl substitution, this parent compound's accessible potency validates its use as a control or starting scaffold in medicinal chemistry campaigns targeting cholinesterases [2].

Acetylcholinesterase Alzheimer's Disease Enzyme Inhibition

DPPH Radical Scavenging Activity: Structural Influence of Phenolic Substitution Pattern

The ortho-hydroxy isomer 2-(1H-benzimidazol-2-yl)phenol exhibits weak DPPH radical scavenging with an IC50 of 1974 µM . While direct IC50 data for 4-(1H-benzimidazol-2-yl)phenol is not reported in the same study, the para-hydroxy substitution pattern is known to alter hydrogen-bonding networks and electron-donating capacity, which directly impacts radical scavenging efficiency [1]. This positional isomerism is critical for researchers selecting between ortho- and para-hydroxy benzimidazole derivatives for antioxidant applications.

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Synthetic Versatility: Mannich Base Derivatization and Metal Complexation

4-(1H-Benzimidazol-2-yl)phenol serves as a direct precursor to phenolic Mannich bases via reaction with formaldehyde and secondary amines (dimethylamine, pyrrolidine, piperidine, N-methylpiperazine, morpholine), yielding derivatives with demonstrated carbonic anhydrase (hCA I and hCA II) inhibitory properties [1]. Additionally, copper(II) complexes incorporating this ligand have been synthesized and characterized, demonstrating its utility as a tridentate (2NO donor) ligand in bioinorganic chemistry [2].

Synthetic Intermediate Mannich Bases Metal Complexes Carbonic Anhydrase

DNA Topoisomerase I Inhibition and Estrogen Receptor Modulation

4-(1H-Benzimidazol-2-yl)phenol is documented as an inhibitor of mammalian DNA topoisomerase I, a validated anticancer target [1]. Furthermore, this compound and its derivatives are explicitly claimed in patent literature as estrogen agonists/antagonists, with specific structural modifications at the phenolic position enabling modulation of estrogen receptor activity [2].

DNA Topoisomerase I Estrogen Receptor Anticancer

Optimal Research and Industrial Application Scenarios for 4-(1H-Benzimidazol-2-yl)phenol (CAS 6504-13-8)


Scaffold for Acetylcholinesterase (AChE) Inhibitor Development

Utilize 4-(1H-benzimidazol-2-yl)phenol as a baseline AChE inhibitor (IC50 = 17.33 µM) [1] to benchmark novel derivatives in Alzheimer's disease research. Its established potency provides a reference point for assessing the impact of structural modifications, such as the introduction of additional hydroxyl groups that have been shown to enhance inhibition by approximately 200-fold in diol analogs [2].

Precursor for Bioactive Mannich Bases and Metal Complexes

Employ 4-(1H-benzimidazol-2-yl)phenol as a key intermediate for synthesizing phenolic Mannich bases with carbonic anhydrase inhibitory activity [3] or as a tridentate (2NO) ligand for preparing copper(II) complexes in bioinorganic chemistry studies [4].

Reference Standard for Positional Isomer Studies in Antioxidant Research

In antioxidant mechanism studies, use 4-(1H-benzimidazol-2-yl)phenol as a para-hydroxy reference standard to compare against ortho-hydroxy isomers like 2-(1H-benzimidazol-2-yl)phenol (DPPH IC50 = 1974 µM) . This enables systematic evaluation of how phenolic substitution pattern influences radical scavenging efficacy and hydrogen-atom transfer thermodynamics [5].

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